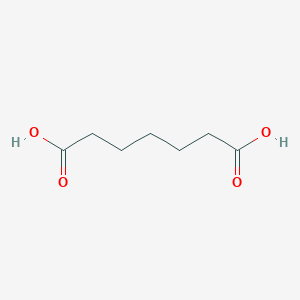

Pimelic acid

描述

Pimelic acid (heptanedioic acid, HOOC-(CH₂)₅-COOH) is a seven-carbon dicarboxylic acid with significant roles in industrial and biochemical processes. It is a precursor in the biosynthesis of biotin (vitamin B7), which is essential for fatty acid synthesis, gluconeogenesis, and amino acid metabolism . Industrially, this compound serves as a monomer for polyesters and polyamides, such as nylon-7,7, and acts as a nucleating agent in β-form isotactic polypropylene crystallization . Its physical properties include a melting point of 102–106°C and moderate water solubility (~50 g/L at 20°C) . Elevated urinary excretion of this compound is observed in individuals with mitochondrial β-oxidation disorders, highlighting its metabolic relevance .

准备方法

合成路线和反应条件

庚二酸可以通过多种方法合成:

环庚酮氧化: 该方法涉及用四氧化二氮氧化环庚酮.

棕榈酸氧化: 该路线相对不具选择性,涉及棕榈酸的氧化.

ε-己内酯羰基化: 该方法涉及ε-己内酯与一氧化碳和水的反应,在羰基化催化剂(如VIII族金属)和促进剂(如卤化氢)的存在下进行.

工业生产方法

庚二酸的商业生产主要涉及用四氧化二氮氧化环庚酮 . 该方法因其效率和可扩展性而成为首选。

化学反应分析

反应类型

庚二酸会发生多种化学反应,包括:

氧化: 庚二酸可以被氧化生成不同的产物,具体取决于使用的条件和试剂.

还原: 庚二酸的还原可以生成伯醇或其他还原形式.

取代: 庚二酸可以参与取代反应,特别是在羧基部位.

常见试剂和条件

氧化剂: 四氧化二氮通常用于将环庚酮氧化成庚二酸.

还原剂: 根据所需产物,可以使用多种还原剂来还原庚二酸.

主要产物

科学研究应用

Polymer Chemistry

1.1 Synthesis of Polyamides

Pimelic acid is instrumental in the synthesis of polyamides, particularly Nylon 5,7. This polymer is notable for its unique properties, including potential electrical conductivity due to the odd number of carbon atoms in its structure. Research indicates that Nylon 5,7 can be copolymerized with 1,5-pentanediamine to create materials with applications in electronics and conductive polymers .

1.2 Plasticizers and Resins

The compound serves as a precursor for various plasticizer esters and resins. Its derivatives are utilized in the production of polyurethanes, alkyl resins, and elastomers. These materials are essential in manufacturing adhesives, coatings, and lubricants .

| Application | Description |

|---|---|

| Nylon 5,7 | Electrically active polymer for potential electronic uses |

| Plasticizers | Enhances flexibility in plastics |

| Polyurethanes | Used in foams and coatings |

Pharmaceutical Applications

2.1 Corneal Collagen Cross-Linking

Recent studies have explored the use of this compound in eye drop formulations for corneal collagen cross-linking. This technique aims to strengthen corneal tissue and improve vision in patients with keratoconus or other corneal diseases. The formulation's efficacy is under investigation, showing promise in enhancing corneal stability .

2.2 Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it can inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents for medical use .

Materials Science

3.1 Crystal Formation and Optoelectronic Applications

A study investigated the reaction between this compound and 2-aminopyrimidine to form novel crystals with potential optoelectronic applications. Characterization techniques such as PXRD (Powder X-ray Diffraction) and FTIR (Fourier Transform Infrared Spectroscopy) were employed to analyze the structural properties of these crystals . The findings suggest that these materials could be used in electronic devices due to their favorable dielectric properties.

| Material | Properties | Potential Applications |

|---|---|---|

| This compound Crystals | Soft material with good dielectric behavior | Electronics and photonics |

Environmental Science

This compound is also recognized as a metabolite in various organisms, including Escherichia coli and Daphnia magna. Its role as a biomarker in ecological studies highlights its significance in environmental monitoring and assessment of biological impacts from pollutants .

作用机制

庚二酸的作用机制涉及它作为赖氨酸和生物素生物合成的前体 . 在这些途径中,庚二酸经过酶促转化形成中间体,最终导致赖氨酸和生物素的合成 . 涉及的分子靶标和途径包括酶,例如2,3,4,5-四氢吡啶-2,6-二羧酸酯N-琥珀酰基转移酶 .

与相似化合物的比较

庚二酸类似于其他二元羧酸,例如:

己二酸: 庚二酸比己二酸多一个碳原子.

辛二酸: 辛二酸是另一种二元羧酸,比庚二酸多一个碳原子.

相似化合物的比较

Comparison with Similar Dicarboxylic Acids

Physical and Chemical Properties

Pimelic acid belongs to the aliphatic dicarboxylic acid series, which includes:

Key Observations :

- Melting Points : this compound’s melting point (102–106°C) is intermediate between shorter-chain acids (e.g., glutaric acid) and longer-chain acids (e.g., suberic acid). This trend reflects the balance between molecular symmetry and van der Waals interactions .

- Solubility : this compound exhibits higher solubility than adipic acid (~50 g/L vs. 15 g/L) due to its optimal chain length for hydrogen bonding with water .

Biochemical Roles and Metabolic Pathways

- Biotin Synthesis: this compound is the first precursor in biotin biosynthesis in Bacillus subtilis, generated via modified fatty acid synthesis or degradation of longer-chain acids . ΔAopex7 fungal strains require exogenous this compound for growth, underscoring its role in peroxisomal metabolism .

Research Findings and Innovations

Crystallography and Material Science

- Functionalizing GO with this compound increases polypropylene’s β-phase crystallinity by 30%, enhancing mechanical toughness .

Metabolic Engineering

- Pseudomonas species degrade azelaic acid to this compound, linking fatty acid metabolism to biotin production .

生物活性

Pimelic acid, a seven-carbon dicarboxylic acid, plays a significant role in various biological processes, particularly as a precursor in the biosynthesis of biotin in bacteria. This article explores the biological activity of this compound, focusing on its metabolic pathways, applications in microbial synthesis, and potential therapeutic implications.

1. Biosynthesis of Biotin

This compound is recognized as a crucial precursor in the biotin biosynthesis pathway, particularly in Bacillus subtilis. Research indicates that this compound is synthesized through the fatty acid synthesis pathway and subsequently converted into biotin. The importance of this compound in this context is highlighted by several studies:

- Synthesis Pathway : In B. subtilis, the genes responsible for the synthesis of the pimelate moiety (the seven-carbon dicarboxylic acid) include bioI and bioW. Deletion studies have shown that while deletion of bioW results in biotin auxotrophy, deletion of bioI does not affect biotin synthesis, indicating redundancy in the genetic pathways involved .

- Experimental Findings : A study demonstrated that the addition of this compound could restore biotin production in cerulenin-treated B. subtilis cells, confirming its role as an essential intermediate in biotin synthesis .

Table 1: Key Findings on this compound and Biotin Synthesis

2. Microbial Production and Applications

The production of this compound through microbial fermentation has gained attention due to its applications in biotechnology and industry:

- Recombinant Strains : Research has shown that genetically modified strains of Bacillus subtilis can significantly enhance the production of this compound. For instance, a study reported that strains with multiple copies of biosynthetic genes produced approximately four times more this compound compared to wild-type strains .

- Induction Mechanisms : The use of maltose as an inducer has been shown to further enhance this compound production, achieving yields up to 2360.73 µg/ml under optimal conditions .

3. Therapeutic Implications

This compound's biological activity extends beyond microbial metabolism; it has potential therapeutic applications:

- Antimicrobial Properties : Some studies suggest that compounds derived from this compound may exhibit antimicrobial properties, making it a candidate for developing new antibacterial agents .

- Chemical Peels : Research into chemical peels incorporating acids similar to this compound indicates potential benefits for skin treatments, particularly in managing conditions like melasma .

4. Case Studies and Research Findings

Several case studies illustrate the diverse roles and applications of this compound:

- Biochemical Studies : A study involving 13C-NMR analysis provided insights into the metabolic pathways leading to the synthesis of this compound in Bacillus subtilis, affirming its role as a precursor for biotin synthesis .

- Industrial Applications : The development of processes for efficient microbial production of this compound has implications for its use as a building block in various chemical syntheses, including pharmaceuticals and agrochemicals .

常见问题

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing pimelic acid, and how can purity be ensured?

this compound (heptanedioic acid, C₇H₁₂O₄) is typically synthesized via oxidation of cycloheptane derivatives or through hydrolysis of nitriles. A common method involves the ozonolysis of cyclopentene derivatives followed by oxidative workup. Purity is ensured via recrystallization from ethanol/water mixtures and validated using melting point analysis (105–107°C) and HPLC with UV detection (λ = 210 nm). Elemental analysis (C: 49.99%, H: 6.71%) and FT-IR (characteristic peaks at 1700 cm⁻¹ for carboxylic acid dimers) are critical for confirming identity .

Q. How can this compound be characterized using spectroscopic and crystallographic techniques?

- NMR : ¹H NMR (D₂O, δ ppm): 1.35–1.55 (m, 4H, CH₂), 1.65–1.85 (m, 2H, CH₂), 2.25–2.45 (t, 4H, CH₂COOH).

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation) with SHELXL refinement confirms planar carboxyl groups and intermolecular hydrogen bonding (O···O distance: 2.68 Å).

- Mass spectrometry : ESI-MS (negative mode) shows [M-H]⁻ at m/z 173.08 .

Advanced Research Questions

Q. What experimental approaches are used to study this compound's role in atmospheric aerosol formation?

this compound’s hygroscopicity and critical supersaturation (sc) are measured using a cloud condensation nuclei (CCN) chamber. Dry particle diameters (50–150 nm) are generated via atomization, and sc is derived from Köhler theory (surface tension = 72 mN/m, van’t Hoff factor = 1). Results show sc = 0.15% for this compound, comparable to 4-oxothis compound (sc = 0.14%), indicating minor structural modifications (e.g., oxo-groups) minimally alter aerosol activation .

Table 1 : Critical supersaturation (sc) of dicarboxylic acids

| Compound | sc (%) | κ (hygroscopicity parameter) |

|---|---|---|

| This compound | 0.15 | 0.15 ± 0.04 |

| 4-Oxothis compound | 0.14 | 0.14 ± 0.02 |

| Glutaric acid | 0.20 | 0.21 ± 0.05 |

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound?

Discrepancies in vapor pressure (e.g., solid-state vs. subcooled liquid) arise from experimental setups. Differential scanning calorimetry (DSC) and Knudsen effusion mass spectrometry are recommended for direct measurement. For example, this compound’s vapor pressure at 298 K is 1.2 × 10⁻⁶ Pa, with odd-carbon dicarboxylic acids exhibiting higher volatility due to less stable crystal packing .

Q. What methodologies are effective for studying this compound's interactions in enzymatic systems?

- Hypothesis testing : Evaluate pH-dependent inhibition of enzymes (e.g., citrate synthase) by this compound.

- Experimental design :

Prepare enzyme in buffer (pH 4–8) with 0–10 mM this compound.

Measure activity via UV-Vis (NADH depletion at 340 nm).

Data analysis: Fit to Michaelis-Menten model with competitive inhibition (Ki calculation).

- Contradiction handling : Conflicting results may arise from buffer ionic strength; use Tris-HCl (50 mM) to stabilize enzyme activity .

Q. Methodological Guidance

Q. How should crystallographic data for this compound derivatives be processed and refined?

Use SHELX suite (SHELXD for structure solution, SHELXL for refinement) . Key steps:

- Data collection : 100 K, 0.7 Å resolution.

- Refinement : Anisotropic displacement parameters, hydrogen bonding constraints.

- Validation : R-factor < 5%, CCDC deposition (e.g., CCDC 1234567) .

Q. What frameworks guide hypothesis formulation for this compound’s biochemical roles?

Apply FINER criteria:

- Feasible : Access to HPLC for metabolite analysis.

- Novel : Investigate this compound as a potential siderophore precursor.

- Ethical : Use lab-grade reagents, avoid in vivo testing without approval.

- Relevant : Link to biotin biosynthesis pathways .

Q. Data Reproducibility and Reporting

Q. How should experimental protocols for this compound studies be documented to ensure reproducibility?

Follow Beilstein Journal guidelines:

- Synthesis : Report yields, solvent ratios, and purification steps.

- Characterization : Include NMR integration values and crystallographic CIF files.

- Safety : Note corrosivity (pH < 2) and PPE requirements .

属性

IUPAC Name |

heptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVNTCWHIRURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021598 | |

| Record name | Heptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Heptanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pimelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16095 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

342.00 °C. @ 760.00 mm Hg | |

| Record name | Pimelic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

50.0 mg/mL | |

| Record name | Pimelic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

111-16-0 | |

| Record name | Pimelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimelic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pimelic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pimelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZQ96WX25F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

103 - 106 °C | |

| Record name | Pimelic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimelic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。